2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
Description
This compound is a propanamide derivative featuring a 1,2,5-oxadiazol-3-yl core substituted with a 4-(propan-2-yloxy)phenyl group at position 4. The propanamide chain is further modified with a 4-fluorophenoxy moiety at the α-position. Its molecular formula is C₂₀H₁₉FN₃O₄ (inferred from structural analysis), with a calculated molecular weight of 393.39 g/mol. The isopropoxy (propan-2-yloxy) group enhances lipophilicity compared to smaller alkoxy substituents, while the fluorine atom on the phenoxy ring likely improves metabolic stability and target binding affinity. The 1,2,5-oxadiazole (furazan) ring contributes to π-stacking interactions in biological systems, a feature common in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C20H20FN3O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20FN3O4/c1-12(2)26-16-8-4-14(5-9-16)18-19(24-28-23-18)22-20(25)13(3)27-17-10-6-15(21)7-11-17/h4-13H,1-3H3,(H,22,24,25) |
InChI Key |
BVRULKOVFOGRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the 4-fluorophenoxy intermediate.
Introduction of the oxadiazole ring: The intermediate is then reacted with a suitable reagent to introduce the oxadiazole ring, forming the core structure of the compound.
Attachment of the propanamide group: Finally, the propanamide group is attached to the core structure through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biological assays to study its effects on various biological systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Alkoxy Substituents :
- Isopropoxy (target compound): Strikes a balance between lipophilicity and solubility.
- Ethoxy (): Lower logP than isopropoxy, favoring aqueous solubility but possibly reducing cellular uptake .
- tert-Butyl (): Extremely hydrophobic, which may limit bioavailability despite enhancing target affinity .
Fluorophenoxy Group: A conserved feature across analogs, fluorine’s electronegativity likely stabilizes aryl interactions in enzymatic pockets .
Hypothetical Pharmacological Implications
While direct activity data are unavailable in the provided evidence, structural trends suggest:
- Target Selectivity : The isopropoxy group in the target compound may improve selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases) compared to ethoxy or methoxy analogs.
- Solubility Challenges : The tert-butyl analog () exemplifies how excessive hydrophobicity could necessitate formulation optimization for in vivo efficacy .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a member of the oxadiazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and agriculture.
Chemical Structure
The structural formula of the compound is represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent substitutions to introduce the fluorophenyl and propan-2-yloxy groups. The detailed synthetic pathway can be summarized in the following steps:
- Formation of Oxadiazole : Reaction of appropriate hydrazines with carboxylic acids.
- Substitution Reactions : Introduction of the fluorophenoxy and propan-2-yloxy groups through nucleophilic substitution.
Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives demonstrate cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range, suggesting potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Related Oxadiazole Derivative | A549 | 0.79 |
These findings suggest that modifications in the oxadiazole structure can enhance biological activity, with electron-donating groups generally improving potency while electron-withdrawing groups may reduce it .
The proposed mechanism of action for oxadiazole derivatives involves the disruption of cellular machinery responsible for DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that certain derivatives cause G0-G1 phase arrest, indicating a potential pathway for therapeutic intervention .
Case Studies
Several studies have explored the biological activity of similar compounds:
Potential Applications
Given its biological activity, this compound could have applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
